molecular formula C17H24FeO B074591 Ketone, ferrocenyl phenyl (8CI) CAS No. 1272-44-2

Ketone, ferrocenyl phenyl (8CI)

Cat. No.: B074591
CAS No.: 1272-44-2
M. Wt: 300.2 g/mol
InChI Key: NOVVNDDNXWMHCU-UHFFFAOYSA-N
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Description

Ketone, ferrocenyl phenyl (8CI), also known as ferrocenyl phenyl ketone, is an organometallic compound with the molecular formula C17H14FeO. It consists of a ferrocene moiety where one of the cyclopentadienyl rings is substituted with a benzoyl group. This compound is of significant interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.

Mechanism of Action

Target of Action

Ketone, ferrocenyl phenyl (8CI), also known as Benzoylferrocene or cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+), primarily targets the mitochondrial system or redox proteins in cancer cells . These targets play a crucial role in the survival and proliferation of cancer cells.

Mode of Action

The compound interacts with its targets by producing a redox pattern (ferrocenyl-ene-phenol) in the cancer cell . This interaction leads to changes in the redox state of the cell, which can disrupt the normal functioning of the cancer cells and inhibit their growth.

Biochemical Pathways

The compound affects the ketogenesis pathway , a biochemical process through which organisms produce ketone bodies by breaking down fatty acids and ketogenic amino acids . The production of reactive oxygen species (ROS), particularly the OH. radical, produced by Fenton catalysis, plays a key role in the action of the compound .

Pharmacokinetics

It is known that introducing polar functionalities on ferrocene can improve its dissolution in polar media, which could potentially enhance its bioavailability .

Result of Action

The compound’s action results in the production of ROS in cancer cells, leading to DNA oxidative damage and cell cycle arrest . This can inhibit the growth and proliferation of cancer cells, thereby exhibiting antitumor activity.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound can be enhanced in alcohol, ether, and ketone, while it is reduced in hexane . This suggests that the compound’s action could be influenced by the chemical environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketone, ferrocenyl phenyl (8CI) can be synthesized through the Friedel-Crafts acylation of ferrocene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:

  • Ferrocene is dissolved in an anhydrous solvent like dichloromethane.
  • Benzoyl chloride is added to the solution.
  • Aluminum chloride is then added slowly to the mixture while maintaining a low temperature to control the reaction rate.
  • The reaction mixture is stirred for several hours, after which it is quenched with water and the organic layer is separated.
  • The product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of benzoylferrocene follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of safer and more environmentally friendly solvents and catalysts is also explored to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ketone, ferrocenyl phenyl (8CI) undergoes various chemical reactions, including:

    Oxidation: Ketone, ferrocenyl phenyl (8CI) can be oxidized to form ferricenium ions using oxidizing agents like ferric chloride or silver tetrafluoroborate.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Ferric chloride, silver tetrafluoroborate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Ferricenium ions.

    Reduction: Ferrocenyl alcohols.

    Substitution: Substituted ferrocenes with different functional groups.

Scientific Research Applications

Ketone, ferrocenyl phenyl (8CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a ligand in coordination chemistry.

    Biology: Ketone, ferrocenyl phenyl (8CI) derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of therapeutic agents.

    Industry: It is used in the development of advanced materials, including polymers and catalysts for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Acetylferrocene: Similar to benzoylferrocene but with an acetyl group instead of a benzoyl group.

    Ferrocenemethanol: Contains a hydroxymethyl group attached to the ferrocene moiety.

    Ferrocenyl phenyl methanol: Similar structure with a phenyl methanol group.

Uniqueness

Ketone, ferrocenyl phenyl (8CI) is unique due to the presence of the benzoyl group, which imparts distinct electronic and steric properties compared to other ferrocene derivatives. This makes it particularly useful in applications requiring specific redox potentials and steric environments.

Properties

CAS No.

1272-44-2

Molecular Formula

C17H24FeO

Molecular Weight

300.2 g/mol

IUPAC Name

cyclopentane;cyclopentyl(phenyl)methanone;iron

InChI

InChI=1S/C12H14O.C5H10.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-3,6-7,11H,4-5,8-9H2;1-5H2;

InChI Key

NOVVNDDNXWMHCU-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2]

Canonical SMILES

C1CCCC1.C1CCC(C1)C(=O)C2=CC=CC=C2.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Benzoylferrocene has the molecular formula C17H14FeO and a molecular weight of 290.14 g/mol. []

A: Benzoylferrocene has been characterized using various spectroscopic techniques, including IR, UV, and NMR. [, , , , ] For instance, studies have examined the UV spectra of halogenated benzoylferrocenes, revealing specific patterns in the λmax values depending on the halogen substituent and its position. [] Resonance Raman spectroscopy has also been employed to investigate the excited-state distortions of benzoylferrocene and 1,1'-dibenzoylferrocene. []

A: Benzoylferrocene and its derivatives have been investigated for their catalytic properties in the curing of alkyd resins. [, , ] Studies have demonstrated their ability to act as cobalt-free driers, accelerating the drying process of alkyd-based paints. [, ] The catalytic activity has been linked to the release of free radicals during the curing process. []

A: Modifying the periphery of benzoylferrocene with different substituents significantly impacts its catalytic activity in alkyd resin curing. [] This structure-activity relationship has been explored through synthesizing various derivatives and evaluating their performance using mechanical tests and time-resolved infrared spectroscopy. Notably, the introduction of a 3-methoxybenzoyl group led to a significant enhancement in drying time. []

A: Yes, DFT (Density Functional Theory) calculations have been employed to investigate various aspects of benzoylferrocene derivatives, including their third-order optical nonlinearity and electronic properties. [] These calculations provide valuable insights into the structure-property relationships of these compounds and guide further experimental investigations.

ANone: A variety of analytical techniques have been employed to characterize and quantify benzoylferrocene and its derivatives. These include:

  • Electrochemical techniques: Cyclic voltammetry and rotating disk voltammetry have been used to study the electrochemical behavior of benzoylferrocene and its derivatives. [, , ] These techniques provide valuable information on redox potentials and electron transfer kinetics.
  • Spectroscopic techniques: UV-Vis spectroscopy has been extensively used to characterize the electronic transitions and study the effects of structural modifications on the absorption properties of benzoylferrocene derivatives. [, , ]
  • Mass spectrometry: MALDI-MS has been used to investigate the degradation effects of benzoylferrocene on polymers like PEG and PMMA. [] Electrospray ionization mass spectrometry (ESI-MS) has also been employed to study the photochemical reactions of benzoylferrocene, allowing for the detection of short-lived intermediates and products. []

ANone: The discovery of ferrocene in 1951 marked a turning point in organometallic chemistry, paving the way for the synthesis and study of numerous derivatives, including benzoylferrocene. Since then, key milestones include:

  • Early synthesis and characterization: The synthesis and initial characterization of benzoylferrocene laid the foundation for further investigations into its properties and applications. []
  • Exploration of catalytic activity: The identification of benzoylferrocene and its derivatives as potential catalysts for alkyd resin curing opened up new avenues for their application in industrial processes. [, , ]
  • Photochemical studies: Research on the photochemical behavior of benzoylferrocene, including its degradation pathways and photo-induced reactions, has broadened our understanding of its reactivity and potential applications. [, , ]

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